molecular formula C25H19F4N5O2S B2957261 N-((5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide CAS No. 391898-03-6

N-((5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide

Cat. No.: B2957261
CAS No.: 391898-03-6
M. Wt: 529.51
InChI Key: WEKSUYLJLCATFX-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole derivative characterized by a benzamide group at the N3-position, a thioether-linked 2-((2-fluorophenyl)amino)-2-oxoethyl side chain at the C5-position, and a 3-(trifluoromethyl)phenyl substituent at the N4-position of the triazole core. Its synthesis likely involves cyclization of hydrazinecarbothioamide precursors followed by S-alkylation, as described in analogous 1,2,4-triazole syntheses . Spectral validation (IR, NMR) confirms the absence of C=O stretching (indicative of triazole formation) and the presence of νC=S (1247–1255 cm⁻¹) and νNH (3278–3414 cm⁻¹) bands, consistent with thione tautomer stability .

Properties

IUPAC Name

N-[[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19F4N5O2S/c26-19-11-4-5-12-20(19)31-22(35)15-37-24-33-32-21(14-30-23(36)16-7-2-1-3-8-16)34(24)18-10-6-9-17(13-18)25(27,28)29/h1-13H,14-15H2,(H,30,36)(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEKSUYLJLCATFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19F4N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • The trifluoromethyl group in the target compound confers higher electronegativity and lipophilicity compared to sulfonyl (compounds [7–9]) or halogenated (compounds [10–15]) analogs .

Physicochemical Properties

Property Target Compound Compounds [7–9] Compounds [10–15] 4a ()
Molecular Weight (g/mol) ~550 (estimated) 450–500 500–550 ~450
logP (estimated) ~4.2 (high) 3.0–3.5 3.5–4.0 ~2.8
Solubility Low (nonpolar CF₃) Moderate (sulfonyl) Moderate (halogen) High (morpholine)

Key Observations :

  • The trifluoromethyl group increases logP by ~0.5–1.0 units compared to halogenated or sulfonyl analogs, suggesting enhanced membrane permeability but reduced aqueous solubility .
  • Morpholine-containing analogs (e.g., 4a) exhibit higher solubility due to polar tertiary amine groups .

Bioactivity and Target Profiling

While explicit bioactivity data for the target compound is unavailable, structurally related compounds exhibit the following trends:

  • Triazole-thiones (compounds [7–9]) : Demonstrated kinase inhibition due to thione-mediated metal chelation .
  • S-Alkylated triazoles (compounds [10–15]): Enhanced cellular uptake via lipophilic acetophenone groups, correlating with improved IC₅₀ values in cytotoxicity assays .

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